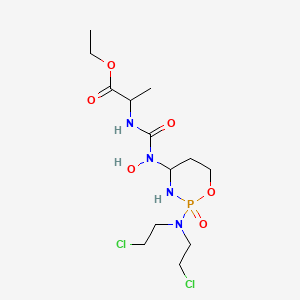
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and bis(2-chloroethyl)amino groups
Preparation Methods
The synthesis of D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide involves several steps. The process typically starts with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of bis(2-chloroethyl)amino groups. The final steps involve the addition of the hydroxyamino carbonyl group and the ethyl ester, followed by oxidation to form the P-oxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino groups can be reduced to form different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets, leading to various biological effects. The bis(2-chloroethyl)amino groups are known to form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other chemotherapeutic agents, making it a potential candidate for cancer treatment. The tetrahydro-2H-1,3,2-oxazaphosphorin ring and hydroxyamino carbonyl group also play a role in its biological activity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Ifosfamide: Another chemotherapeutic agent with structural similarities and similar biological effects.
Melphalan: A compound with bis(2-chloroethyl)amino groups, used in cancer treatment. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
CAS No. |
97139-42-9 |
|---|---|
Molecular Formula |
C13H25Cl2N4O6P |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
ethyl 2-[[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-hydroxycarbamoyl]amino]propanoate |
InChI |
InChI=1S/C13H25Cl2N4O6P/c1-3-24-12(20)10(2)16-13(21)19(22)11-4-9-25-26(23,17-11)18(7-5-14)8-6-15/h10-11,22H,3-9H2,1-2H3,(H,16,21)(H,17,23) |
InChI Key |
ZGCJPJNWJYKVII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



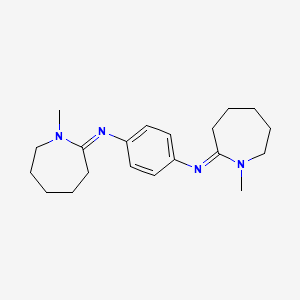
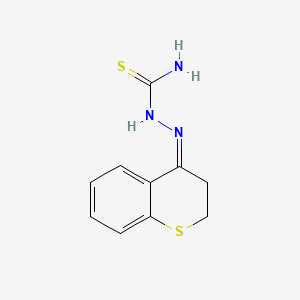
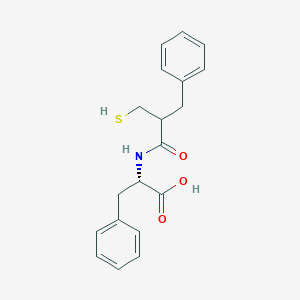
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)
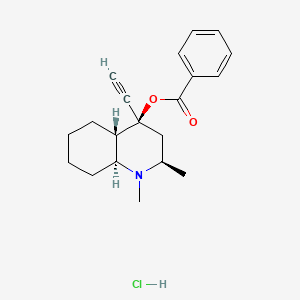
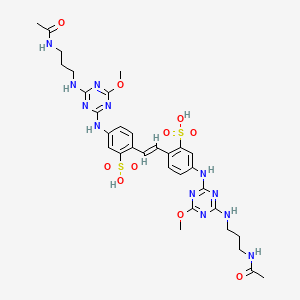
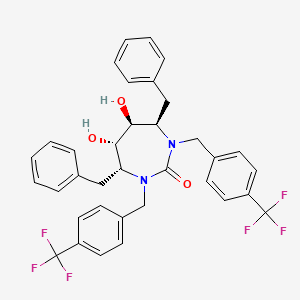

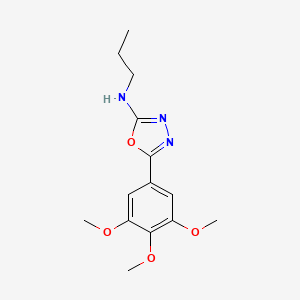
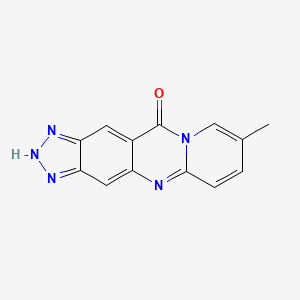
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
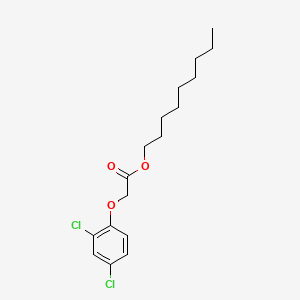
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
